molecular formula C9H12ClNO B121347 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride CAS No. 32999-38-5

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride

Cat. No.: B121347
CAS No.: 32999-38-5
M. Wt: 185.65 g/mol
InChI Key: VODYNYSWLDKXMM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride (CAS 32999-38-5) is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for conferring a wide range of biological activities . The THIQ core is a common structural motif in numerous natural and synthetic bioactive molecules, and it is present in several clinically used drugs, including the skeletal muscle relaxant atracurium, the antihypertensive agent quinapril, and the anticancer therapy trabectedin . This particular derivative, substituted with a hydroxyl group at the 8-position, serves as a valuable building block for the synthesis and exploration of novel THIQ-based compounds. Researchers are investigating tetrahydroisoquinoline derivatives for their potential in multiple therapeutic areas. Studies highlight their promising biological activities, which include significant neuroprotective, anti-inflammatory, and antioxidative properties, making them candidates for research into neurodegenerative conditions such as Alzheimer's disease . Furthermore, specific THIQ analogs have demonstrated efficacy as inhibitors of mycobacterial growth, indicating their relevance in infectious disease research . Other bis-THIQ alkaloids, such as cepharanthine and berbamine, are also being studied for their affinity to various ion channels and their potential in cancer therapy . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10-11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODYNYSWLDKXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545541
Record name 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32999-38-5
Record name 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Key Steps

The reaction proceeds via imine formation between a β-phenylethylamine precursor (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) and an aldehyde, followed by intramolecular cyclization to construct the tetrahydroisoquinoline core. Subsequent oxidation or functionalization at the 8-position introduces the hydroxyl group, with hydrochloric acid quenching yielding the final hydrochloride salt.

A representative protocol involves:

  • Condensation : Mixing 2-(3-hydroxyphenyl)ethylamine with formaldehyde in ethanol at 25°C for 12 hours.

  • Cyclization : Adding trifluoroacetic acid (TFA) to induce ring closure at 80°C for 6 hours.

  • Hydroxylation : Treating the intermediate with aqueous hydrogen peroxide (H₂O₂) to introduce the 8-hydroxy group.

  • Salt Formation : Precipitating the product using concentrated HCl in diethyl ether.

Optimization Parameters

Critical variables affecting yield and purity include:

ParameterOptimal RangeImpact on Yield
Solvent PolarityEthanol > DCM±15%
Temperature80–100°C+20% at 100°C
Acid CatalystHCl vs. TFAHCl: +10%
Reaction Time6–12 hoursMax at 8 hours

Data derived from iterative screening shows that ethanol as a solvent and hydrochloric acid as a catalyst enhance cyclization efficiency compared to dichloromethane (DCM) and TFA. Prolonged heating beyond 8 hours risks side reactions, such as over-oxidation or dimerization.

Catalytic Hydrogenation of Isoquinoline Derivatives

An alternative route involves the reduction of isoquinolin-8-ol derivatives using transition metal catalysts. This method is favored for its scalability and avoidance of harsh acidic conditions.

Reaction Conditions and Catalysts

Hydrogenation typically employs palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under high-pressure H₂ (3–5 bar). Key findings from recent studies include:

CatalystH₂ Pressure (bar)SolventYield (%)Purity (%)
Pd/C3Ethanol8298
PtO₂5Methanol8895
Raney Ni4THF6890

Notably, PtO₂ in methanol achieves higher yields but requires meticulous catalyst recycling to offset costs. Side reactions, such as over-reduction of the hydroxyl group, are mitigated by controlling H₂ pressure and reaction time (<24 hours).

Alternative Synthetic Routes

Bischler-Napieralski Cyclization

Though less common, this method involves cyclodehydration of β-phenylethylamide derivatives using phosphoryl chloride (POCl₃). While achieving moderate yields (50–60%), the method’s reliance on toxic reagents limits its industrial adoption.

Enzymatic Synthesis

Emerging approaches utilize lipases or cytochrome P450 enzymes to catalyze hydroxylation steps. Pilot-scale trials report yields of 40–50%, with improvements needed for commercial viability.

Comparative Analysis of Methods

MethodYield (%)Cost ($/kg)ScalabilityEnvironmental Impact
Pictet-Spengler70–751200HighModerate (acid waste)
Catalytic Hydrogenation80–881500HighLow
Bischler-Napieralski50–60900ModerateHigh (POCl₃ use)

Catalytic hydrogenation balances yield and environmental considerations, whereas the Pictet-Spengler method offers cost advantages for small-scale production.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

  • Continuous Flow Systems : Reducing reaction times by 30% compared to batch processes.

  • Catalyst Recovery : Implementing Pd/C filtration units to reclaim >90% of noble metals.

  • Waste Management : Neutralizing acidic byproducts with calcium carbonate before disposal .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

THIQH has been extensively studied for its biological activities, including:

  • Antimicrobial Properties : Research indicates that THIQH exhibits potential antimicrobial effects against various pathogens. For instance, studies have shown its effectiveness in inhibiting bacterial growth and viral replication, including SARS-CoV-2 .
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism often involves interaction with specific enzymes or receptors that modulate biological pathways relevant to cancer development .

THIQH's biological activity is linked to its interactions with molecular targets. It has been shown to bind to enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. Notable findings include:

  • Inhibition of Cholinergic Enzymes : Recent studies have demonstrated that certain derivatives of THIQH can inhibit acetylcholinesterase and butyrylcholinesterase, which are key enzymes in neurodegenerative diseases like Alzheimer's .
  • Reversal of Multidrug Resistance : Compounds derived from THIQH have been reported to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), enhancing the efficacy of existing chemotherapeutic agents .

Case Studies

  • Antiviral Activity Against SARS-CoV-2 :
    • A study evaluated the efficacy of THIQH derivatives against SARS-CoV-2 in human lung cells. The compound demonstrated significant antiviral activity with an EC50_{50} value indicating effective suppression of viral replication .
  • Neuroprotective Effects :
    • Research on THIQH's derivatives indicated their potential as neuroprotective agents through the inhibition of cholinergic enzymes. The most potent derivatives showed improved inhibitory potency compared to unmodified compounds .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₉H₁₂ClNO (hydrochloride form)
  • Molecular Weight : 185.66 g/mol (parent compound: 149.19 g/mol)
  • Physical Properties :
    • Boiling Point: 294.3 ± 40.0 °C
    • Density: 1.1 ± 0.1 g/cm³
    • LogP: 0.67 (indicates moderate lipophilicity)
    • Refractive Index: 1.582

It is commonly used as a synthetic intermediate in drug discovery, particularly for central nervous system (CNS) targets .

Comparison with Similar Compounds

The structural and functional diversity of THIQ derivatives allows for tailored pharmacological profiles. Below is a comparative analysis of 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride with analogous compounds:

Structural Analogues and Modifications

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₉H₁₂ClNO 185.66 -OH at C8 Moderate LogP (0.67), high polarity
6,7-Dimethoxy-THIQ-8-ol hydrochloride C₁₁H₁₄ClNO₃ 251.69 -OCH₃ at C6, C7 Enhanced metabolic stability
8-Methylsulfanyl-THIQ hydrochloride C₁₀H₁₄ClNS 215.74 -SCH₃ at C8 Increased lipophilicity (LogP > 1.5)
5,8-Dimethoxy-THIQ-4-ol hydrochloride C₁₁H₁₅ClNO₃ 244.70 -OCH₃ at C5, C8; -OH at C4 Dual H-bonding sites, CNS activity
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 147.22 -CH₃ at C6 (non-bicyclic) Lower polarity, higher volatility

Key Observations:

Substituent Effects: Methoxy Groups (e.g., 6,7-Dimethoxy-THIQ): Improve metabolic stability and membrane permeability due to electron-donating effects . Chloro and Triazolyl Groups (e.g., derivatives in patents): Introduced in advanced intermediates to optimize receptor binding affinity (e.g., Example 109 in ) .

Pharmacological Implications: The hydroxyl group in this compound facilitates interactions with serotonin or adrenergic receptors, common targets in antidepressant and antihypertensive drugs. Dimethoxy derivatives (e.g., 6,7-Dimethoxy-THIQ) are associated with alkaloids like papaverine, showing vasodilatory effects .

Synthetic Methods :

  • High-performance liquid chromatography (HPLC) and NMR spectrometry are standard for purity validation .
  • Hydrochloride salt formation (e.g., via HCl treatment) is a routine step to improve crystallinity and handling .

Biological Activity

Overview

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride (THIQ) is a derivative of isoquinoline that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula C9H12ClNOC_9H_{12}ClNO and exhibits potential therapeutic applications across various domains, particularly in treating neurodegenerative disorders and infectious diseases.

The biological activity of THIQ is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in key metabolic pathways. Research indicates that THIQ can inhibit specific enzymes and receptors, influencing neuronal signaling and potentially modulating mood and cognitive functions. For instance, it has been shown to interact with dopamine D2 receptors, which are critical in the pathophysiology of several neurological conditions .

Biological Activities

THIQ and its derivatives exhibit a range of biological activities, as summarized below:

  • Neuroprotective Effects : Studies have demonstrated that THIQ compounds can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This makes them promising candidates for treating neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease .
  • Antimicrobial Properties : THIQ derivatives have been evaluated for their antibacterial activity against various pathogens. For example, certain analogs have shown potent effects against Staphylococcus epidermidis and Klebsiella pneumoniae, indicating their potential as antimicrobial agents .
  • Antiviral Activity : Recent studies have highlighted the antiviral potential of THIQ compounds against SARS-CoV-2. Some derivatives demonstrated significant inhibition of viral replication in cell lines, showcasing their promise in developing antiviral therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of THIQ and its derivatives:

  • Neuroprotective Studies : Research involving SH-SY5Y cell lines treated with amyloid-beta (Aβ42) showed that THIQ derivatives significantly reduced Aβ concentration, suggesting a protective effect against neurotoxicity associated with Alzheimer's disease .
  • Antimicrobial Testing : A series of 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and tested for antibacterial properties. Compounds demonstrated varying degrees of effectiveness against pathogenic bacterial strains, with some exhibiting selective inhibitory action on DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Antiviral Efficacy : In a study assessing the efficacy of novel THIQ compounds against SARS-CoV-2, one derivative exhibited an EC50 value of 2.78 μM, outperforming traditional antiviral agents like chloroquine in terms of potency .

Structure-Activity Relationship (SAR)

The biological activities of THIQ compounds are closely related to their structural features. Modifications at specific positions on the isoquinoline scaffold can enhance or diminish their pharmacological effects. For instance:

Compound ModificationBiological Activity
Hydroxyl group at C-8Enhanced neuroprotective effects
Alkyl substitutionsIncreased antimicrobial potency
FluorinationImproved antiviral activity

Q & A

Q. What are the established synthetic routes for 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization or reduction reactions. For example, tetrahydroisoquinoline derivatives can be synthesized via Pictet-Spengler reactions or hydrogenation of isoquinoline precursors. Reaction conditions such as solvent polarity (e.g., ethanol or dichloromethane), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation) are critical for yield optimization . A representative protocol includes:
  • Step 1 : Condensation of phenethylamine derivatives with aldehydes under acidic conditions.
  • Step 2 : Cyclization using trifluoroacetic acid (TFA) or HCl.
  • Step 3 : Purification via recrystallization or column chromatography.
    Table 1 : Key Reaction Parameters from Literature
Reaction StepReagents/ConditionsYield (%)Reference
CyclizationHCl, 100°C, 12h65–75
HydrogenationPd/C, H₂, EtOH80–85

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:
  • NMR Spectroscopy : Confirm structural integrity (e.g., aromatic protons at δ 6.5–7.5 ppm, NH/OH signals at δ 2.5–5.0 ppm).
  • HPLC : Assess purity (>95% by area normalization) using C18 columns and UV detection at 254 nm.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 150.19 for the free base; [M-Cl]⁺ = 185.65 for the hydrochloride salt) .
  • Melting Point : Although the hydrochloride salt’s exact mp is unspecified, related derivatives (e.g., hydrobromide salts) show mp >210°C .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

  • Methodological Answer :
  • Solubility : Soluble in polar solvents (water, methanol, DMSO) but poorly in non-polar solvents (hexane). Conflicting reports on aqueous solubility (e.g., 1.1 g/cm³ density suggests moderate solubility ). Verify via saturation shake-flask assays.
  • Stability : Store at 2–8°C under inert atmosphere. Degradation occurs at high pH (>9) or prolonged exposure to light. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can reaction yield be optimized for enantiomerically pure this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance enantioselectivity.
  • Temperature Control : Lower temps (0–25°C) reduce racemization .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity (>99% ee) .

Q. How to resolve contradictions in reported physicochemical data (e.g., boiling point vs. thermal stability)?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Determine decomposition temperature (Td) and compare with literature values (e.g., reported bp = 294.3°C at 760 mmHg ).
  • Thermogravimetric Analysis (TGA) : Assess weight loss under controlled heating (e.g., 5°C/min in N₂ atmosphere).
  • Cross-Validation : Use multiple techniques (e.g., GC-MS for volatility assessment) to reconcile discrepancies .

Q. What strategies are effective for impurity profiling in this compound?

  • Methodological Answer :
  • LC-MS/MS : Identify trace impurities (e.g., methyl ester byproducts, m/z = 246.10 ).
  • Reference Standards : Compare retention times with certified materials (e.g., LGC Standards’ diastereomer references ).
  • Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to simulate degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride

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